molecular formula C6H5BClN3O2 B12275166 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid

Cat. No.: B12275166
M. Wt: 197.39 g/mol
InChI Key: INRCEJSVUYVXSC-UHFFFAOYSA-N
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Description

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid is a chemical compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug discovery and development. It is characterized by the presence of a chloro group at the 2-position and a boronic acid group at the 6-position of the pyrrolopyrimidine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.

    Introduction of the Chloro Group: The chloro group is introduced at the 2-position through a chlorination reaction using reagents such as thionyl chloride or phosphorus oxychloride.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced at the 6-position through a borylation reaction using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles are used.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium phosphate are commonly used.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrrolopyrimidines.

    Coupling Reactions: Products include biaryl compounds.

    Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and protein-ligand interactions.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid involves its interaction with specific molecular targets, such as kinases. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction disrupts key signaling pathways, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
  • 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine
  • 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid is unique due to the presence of both a chloro group and a boronic acid group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile building block in organic synthesis and drug discovery.

Properties

Molecular Formula

C6H5BClN3O2

Molecular Weight

197.39 g/mol

IUPAC Name

(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)boronic acid

InChI

InChI=1S/C6H5BClN3O2/c8-6-9-2-3-1-4(7(12)13)10-5(3)11-6/h1-2,12-13H,(H,9,10,11)

InChI Key

INRCEJSVUYVXSC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CN=C(N=C2N1)Cl)(O)O

Origin of Product

United States

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